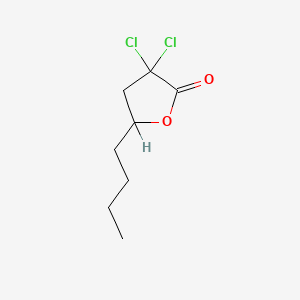
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is an organic compound belonging to the class of dihydrofurans It is characterized by a five-membered ring structure containing two chlorine atoms and a butyl side chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as butyl-substituted precursors and chlorinating agents.
Cyclization: The formation of the dihydrofuran ring is accomplished through cyclization reactions, which may involve the use of catalysts and specific reaction conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and cyclization processes. These methods are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can lead to the removal of chlorine atoms or the formation of reduced furan derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(3H)-one derivatives, while substitution reactions can produce a variety of functionalized furans.
Wissenschaftliche Forschungsanwendungen
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: Research into potential pharmaceutical applications is ongoing, with a focus on its potential as a therapeutic agent.
Industry: The compound’s chemical properties make it useful in the development of new materials and industrial processes.
Wirkmechanismus
The mechanism of action of 5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to changes in cellular function. The exact molecular targets and pathways involved are the subject of ongoing research.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,3-Dichlorodihydrofuran-2(3H)-one: Lacks the butyl side chain, resulting in different chemical properties and reactivity.
5-Butyl-2,2-dichlorodihydrofuran-3(2H)-one: Similar structure but with different positioning of chlorine atoms and functional groups.
Uniqueness
5-Butyl-3,3-dichlorodihydrofuran-2(3H)-one is unique due to its specific substitution pattern and the presence of both chlorine atoms and a butyl side chain
Eigenschaften
CAS-Nummer |
34619-37-9 |
|---|---|
Molekularformel |
C8H12Cl2O2 |
Molekulargewicht |
211.08 g/mol |
IUPAC-Name |
5-butyl-3,3-dichlorooxolan-2-one |
InChI |
InChI=1S/C8H12Cl2O2/c1-2-3-4-6-5-8(9,10)7(11)12-6/h6H,2-5H2,1H3 |
InChI-Schlüssel |
JAPULIJSISIKSZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC1CC(C(=O)O1)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




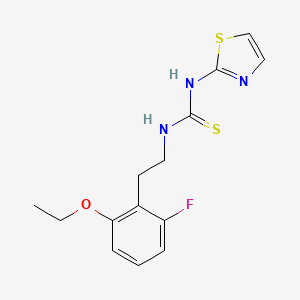

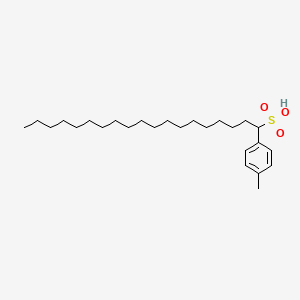
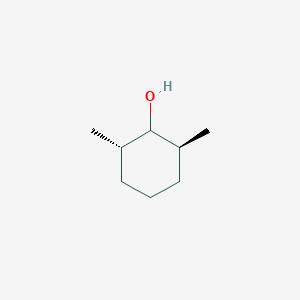


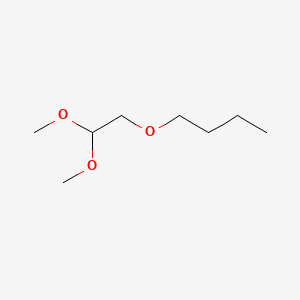
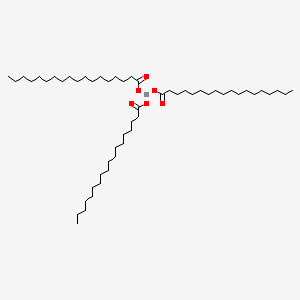
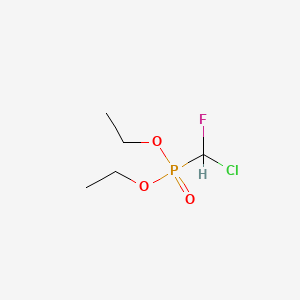
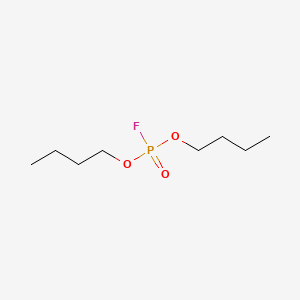
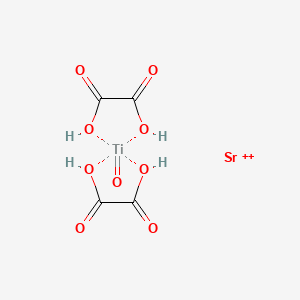
![(1-Phenylethyl)[1-(2,4-xylyl)ethyl]benzene](/img/structure/B12662656.png)
